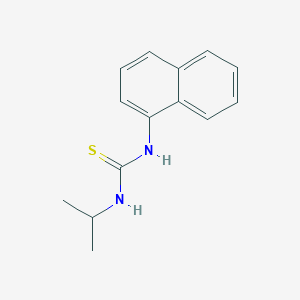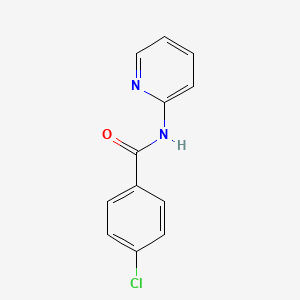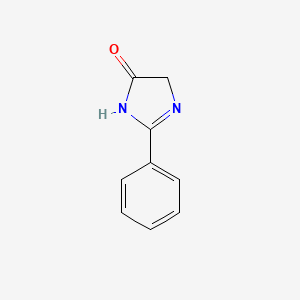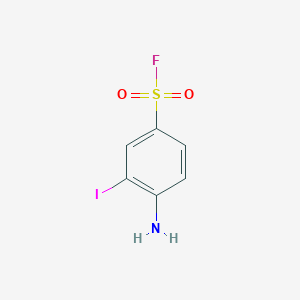
(2S)-2-(3-fluorophenyl)oxirane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-(3-fluorophenyl)oxirane, also known as (2S)-2-fluoro-3-phenoxypropane, is a fluorinated oxirane compound with potential applications in the synthesis of various biologically active compounds. Oxiranes are a class of cyclic ethers that are useful building blocks for the synthesis of a wide range of compounds, including pharmaceuticals, pesticides, and fragrances. This compound is of particular interest due to its unique combination of properties, including its low volatility and high stability. In addition, its ability to form stable complexes with metal ions makes it a useful starting material for the synthesis of metal-containing compounds.
科学研究应用
(2S)-2-(3-fluorophenyl)oxirane has been used in a variety of scientific research applications. It has been used as a starting material for the synthesis of various metal-containing compounds, including lanthanide complexes, which are useful for a variety of applications. It has also been used in the synthesis of various biologically active compounds, including antibiotics, antitumor agents, and antiviral agents. In addition, it has been used in the synthesis of a variety of other compounds, including fragrances and flavorings.
作用机制
The mechanism of action of (2S)-2-(3-fluorophenyl)oxirane is not well understood. It is believed that the oxirane ring is cleaved by a base, such as potassium carbonate, resulting in the formation of a carboxylic acid and an alcohol. The carboxylic acid can then react with a variety of compounds, including metal ions, resulting in the formation of a variety of metal-containing compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. It is believed that the compound is not toxic and does not have any significant adverse effects on humans or other organisms. However, further research is needed to confirm this.
实验室实验的优点和局限性
The main advantage of (2S)-2-(3-fluorophenyl)oxirane is its low volatility and high stability, which make it ideal for use in laboratory experiments. In addition, its ability to form stable complexes with metal ions makes it a useful starting material for the synthesis of metal-containing compounds. However, the reaction of 3-fluorophenol with ethylene oxide is highly exothermic and can become too vigorous if the reaction vessel is not cooled.
未来方向
The potential future directions for (2S)-2-(3-fluorophenyl)oxirane include further research into its biochemical and physiological effects, as well as its potential applications in the synthesis of various biologically active compounds. In addition, further research into its ability to form stable complexes with metal ions could lead to the development of novel metal-containing compounds with potential applications in a variety of fields. Finally, the development of new synthesis methods for the compound could lead to the development of more efficient and cost-effective methods for its production.
合成方法
The most commonly used method for the synthesis of (2S)-2-(3-fluorophenyl)oxirane is the reaction of 3-fluorophenol with ethylene oxide in the presence of a base, typically potassium carbonate. The reaction is typically carried out at room temperature in an inert atmosphere. The reaction is highly exothermic, so the reaction vessel must be cooled to prevent the reaction from becoming too vigorous. The reaction is typically complete within 1-2 hours. The product can then be isolated by distillation or by extraction with an appropriate solvent.
属性
IUPAC Name |
(2S)-2-(3-fluorophenyl)oxirane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO/c9-7-3-1-2-6(4-7)8-5-10-8/h1-4,8H,5H2/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNBRZCKMGQHNJA-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](O1)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[3-[(Cyclopropylamino)carbonyl]phenyl]-2-[(4-fluorophenyl)methoxy]benzamide](/img/structure/B6612941.png)




![5-[(4-aminophenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B6612973.png)
![4-[(2-Acetylhydrazinyl)carbonyl]benzoic acid](/img/structure/B6612984.png)

![3-[(2-Acetylhydrazinyl)carbonyl]benzoic acid](/img/structure/B6613002.png)

![1-[(dimethylamino)methyl]cyclohexan-1-amine](/img/structure/B6613013.png)